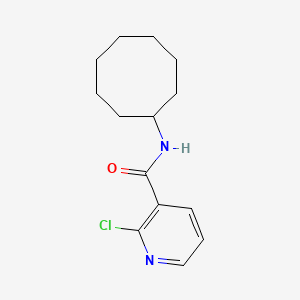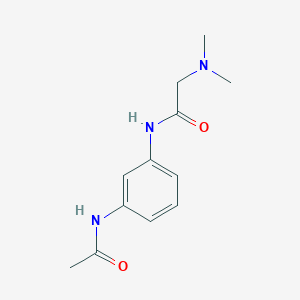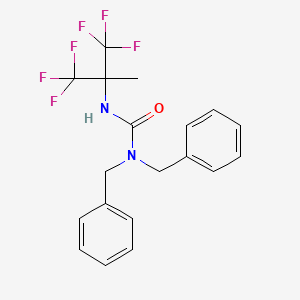![molecular formula C10H10ClFN2O2 B12467674 N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)
N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloropropylidene group, an amino group, and a fluorophenyl carbamate group, which contribute to its distinct chemical behavior.
准备方法
The synthesis of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves several steps, typically starting with the preparation of the chloropropylidene intermediate. This intermediate is then reacted with an amino group and a fluorophenyl carbamate group under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
化学反应分析
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials .
作用机制
The mechanism of action of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
相似化合物的比较
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE can be compared with other similar compounds, such as:
(E)-(1-BROMOPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and applications.
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-CHLOROPHENYL)CARBAMATE: This compound has a chlorine atom on the phenyl ring instead of a fluorine atom, which can influence its chemical properties and biological activities. The uniqueness of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C10H10ClFN2O2 |
|---|---|
分子量 |
244.65 g/mol |
IUPAC 名称 |
(1-chloropropylideneamino) N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClFN2O2/c1-2-9(11)14-16-10(15)13-8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,13,15) |
InChI 键 |
UOQQZSOLDXMFNG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=NOC(=O)NC1=CC=CC=C1F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12467608.png)
![N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467627.png)
![5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12467635.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467643.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B12467658.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![2-(3-fluorophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467662.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)


![5-bromo-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B12467678.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B12467684.png)
